Ioxaglate meglumine is a radiopaque contrast agent primarily used in medical imaging, particularly in computed tomography (CT) and angiography. This compound is a salt formed from ioxaglic acid and meglumine, designed to enhance the visibility of vascular structures and organs during imaging procedures. It contains multiple iodine atoms, which are responsible for its radiopacity, allowing for improved contrast in X-ray-based imaging techniques.
Ioxaglate meglumine is derived from ioxaglic acid, a compound characterized by its high iodine content. It is typically manufactured in sterile aqueous solutions for clinical use. One of the commercial formulations of ioxaglate meglumine is Hexabrix, which contains 39.3% w/v of ioxaglate meglumine and is used as a diagnostic radiopaque medium .
The synthesis of ioxaglate meglumine typically involves the reaction of ioxaglic acid with meglumine to form the corresponding salt. The process may include several steps to ensure purity and stability, often requiring careful control of pH and temperature.
Ioxaglate meglumine has a complex molecular structure characterized by multiple iodine atoms attached to a benzene ring, along with carbamoyl groups that enhance its solubility and stability in aqueous solutions. The molecular formula can be represented as C24H21I6N5O8 for ioxaglic acid, while the complete structure includes contributions from both ioxaglic acid and meglumine.
Ioxaglate meglumine participates in various chemical reactions, primarily through its ionic dissociation in solution. Upon administration into the body, it dissociates into its constituent ions:
This dissociation is crucial for its function as a contrast agent, allowing it to interact effectively with X-rays.
The mechanism of action of ioxaglate meglumine as a contrast agent involves its high atomic number iodine atoms, which absorb X-rays more effectively than surrounding tissues. This property allows for enhanced visualization of blood vessels and organs during imaging procedures.
Ioxaglate meglumine is primarily used in diagnostic imaging applications:
Ioxaglate meglumine (chemical name: 1-deoxy-1-(methylamino)-D-glucitol 3-((((3-(acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoyl)amino)acetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoate) is synthesized via a multi-step organic reaction sequence. The core process involves the covalent linkage of two tri-iodinated benzene rings through an N-acetylglycine spacer. This dimeric architecture enables the delivery of six iodine atoms (52.65% by weight) per dissociated molecule while maintaining a low osmolality profile (~600 mOsm/kg H₂O) compared to high-osmolar monomers [1] [7]. The synthesis initiates with the iodination of 5-nitroisophthalic acid derivatives, followed by amidation to introduce the acetyl-glycine bridge. Critical functional groups—N-methylacetamide* and methylcarbamoyl—are incorporated to enhance hydrophilicity and reduce protein binding [1] [2].
The final step involves salt formation with meglumine (1-deoxy-1-(methylamino)-D-glucitol), which constitutes 39.3% of the formulation by weight. Meglumine’s hydroxyl-rich structure improves aqueous solubility, while sodium ioxaglate (19.6% w/v) balances cation concentration to optimize radiopacity and stability. This dual-salt approach achieves an organically bound iodine content of 320 mg/mL, critical for radiographic efficacy [7]. The molecular weight of the complex is 1446.09 g/mol (exact mass: 1445.6659), with elemental composition: C (25.75%), H (2.51%), I (52.65%), N (5.81%), O (13.28%) [2].
Impurity control centers on detecting residual intermediates, deiodination byproducts, and meglumine degradation products. Free iodide ions—arising from triiodobenzene ring instability—are a critical impurity monitored at thresholds <10 ppm. Their formation accelerates under heat, light, or pH extremes, releasing iodine that catalyzes further degradation [4] [7]. Analytical methods include ion chromatography for iodide quantification and high-performance liquid chromatography (HPLC) for organic impurities like deacetylated ioxaglate or oxidized meglumine.
Edetate calcium disodium (0.10 mg/mL) is added as a stabilizer to chelate trace metals (e.g., copper, iron) that catalyze oxidation. The formulation’s pH (6.0–7.6) is tightly controlled using meglumine or ioxaglic acid buffers to minimize hydrolysis [7]. Meglumine-specific degradants include 5-hydroxymethylfurfural, formed via Maillard reactions between the reducing sugar and amine groups. Accelerated stability studies (40°C/75% RH) correlate degradant levels with color change (colorless to pale yellow), necessitating nitrogen purging during packaging to prevent oxidation [2] [7].
Table 1: Major Impurities and Control Strategies in Ioxaglate Meglumine
Impurity Type | Origin | Detection Method | Control Measure |
---|---|---|---|
Free Iodide | Deiodination of benzene rings | Ion chromatography | Edetate; pH buffering |
Deacetylated ioxaglate | Hydrolysis of acetamide groups | HPLC-UV | pH optimization (6.0–7.6) |
5-Hydroxymethylfurfural | Meglumine degradation | Spectrophotometry (284 nm) | Nitrogen headspace in packaging |
Metal ions (Cu²⁺, Fe³⁺) | Raw materials/equipment | Atomic absorption | Chelation with edetate |
Ioxaglate’s design bridges ionic monomeric and nonionic dimeric contrast agents. As an ionic dimer, it delivers six iodine atoms per two dissociated ions (ratio: 3 iodine atoms/particle), significantly improving osmolality efficiency over ionic monomers like diatrizoate (ratio: 1.5 iodine atoms/particle) [1]. However, its osmolality (600 mOsm/kg H₂O) remains higher than nonionic dimers (e.g., iodixanol: 290 mOsm/kg H₂O) due to ionic dissociation in solution. This trade-off balances low viscosity (7.5 cP at 37°C) against osmolality—a critical factor for injectability and patient tolerance [1] [6].
Structural optimization targets the N-alkyl substituents on the benzene rings. Replacing ionic carboxyl groups with nonionic hydroxyethylcarbamoyl moieties—as in nonionic monomers (iopamidol, iohexol)—reduces osmolality but increases viscosity. Ioxaglate’s hybrid structure retains one carboxyl group per ring (ensuring ionic character) while incorporating N-methylacetamide* and methylcarbamoyl groups to dampen osmolality spikes [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4